molecular formula C30H41N5O7 B12383785 Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3

Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3

Cat. No.: B12383785
M. Wt: 583.7 g/mol
InChI Key: YPCBLSDLKWQGJV-CGHJUBPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 is a synthetic compound that combines structural elements from thalidomide, piperazine, pyrrolidine, and tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of Thalidomide Derivative: Thalidomide is reacted with piperazine under controlled conditions to form a thalidomide-piperazine intermediate.

    Introduction of Pyrrolidine Moiety: The intermediate is then reacted with (S)-CH2-pyrrolidine under basic conditions to introduce the pyrrolidine moiety.

    Esterification: The resulting compound is esterified with tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its therapeutic effects. For example, it may inhibit angiogenesis or modulate the immune response.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.

    Piperazine Derivatives: Used in various therapeutic applications, including as anthelmintics and antipsychotics.

    Pyrrolidine Derivatives: Known for their use in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3 is unique due to its combination of structural elements from thalidomide, piperazine, and pyrrolidine, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C30H41N5O7

Molecular Weight

583.7 g/mol

IUPAC Name

tert-butyl 2-[2-[(3S)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidin-1-yl]ethoxy]acetate

InChI

InChI=1S/C30H41N5O7/c1-30(2,3)42-26(37)19-41-15-14-32-9-8-20(17-32)18-33-10-12-34(13-11-33)21-4-5-22-23(16-21)29(40)35(28(22)39)24-6-7-25(36)31-27(24)38/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,31,36,38)/t20-,24?/m1/s1

InChI Key

YPCBLSDLKWQGJV-CGHJUBPDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COCCN1CC[C@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Canonical SMILES

CC(C)(C)OC(=O)COCCN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.